N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine
Overview
Description
“N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine” is a chemical compound with the molecular formula C11H14N21. It is also known by other names such as n-methyl-n-1-methyl-1h-indol-6-yl methyl amine, methyl 1-methylindol-6-yl methyl amine, 1h-indole-6-methanamine, n,1-dimethyl, n-methyl-1-1-methyl-1h-indol-6-yl methanamine, 1h-indole-6-methanamine, n,1-dimethyl, methyl-1-methyl-1h-indol-6-ylmethyl-amine1.
Synthesis Analysis
There are several methods for synthesizing indole derivatives. One study describes the synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, which are similar to the compound 2. The compounds were designed based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization2.Molecular Structure Analysis
The molecular structure of “N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine” consists of an indole ring, which is a bicyclic structure containing a benzene ring fused to a pyrrole ring1. Attached to this indole ring is a methyl group and a methanamine group1.
Chemical Reactions Analysis
Specific chemical reactions involving “N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine” are not readily available. However, indole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation3.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine” are not explicitly stated in the available resources. However, it is known that the compound has a molecular weight of 174.247 g/mol1.Safety And Hazards
While specific safety and hazard information for “N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine” is not readily available, it is generally recommended to handle chemical compounds with care, using appropriate personal protective equipment4.
Future Directions
The future directions for research on “N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine” and similar compounds could involve further exploration of their potential biological activities. For instance, the related compound N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide has shown promising antiproliferative activities against certain cancer cell lines2. Further research could explore these activities in more detail, potentially leading to the development of new therapeutic agents2.
properties
IUPAC Name |
N-methyl-1-(1-methylindol-6-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-12-8-9-3-4-10-5-6-13(2)11(10)7-9/h3-7,12H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIDITAYVOGYIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)C=CN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594528 | |
Record name | N-Methyl-1-(1-methyl-1H-indol-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine | |
CAS RN |
884507-20-4 | |
Record name | N-Methyl-1-(1-methyl-1H-indol-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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